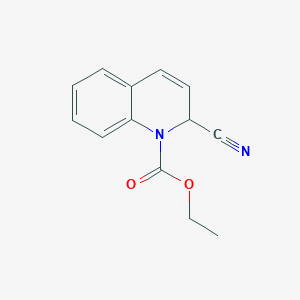
ethyl 2-cyano-2H-quinoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 2-cyano-2H-quinoline-1-carboxylate: is an organic compound with the molecular formula C₁₃H₁₂N₂O₂ It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyanoacetylation of Amines: One of the primary methods for synthesizing ethyl 2-cyano-1(2H)-quinolinecarboxylate involves the cyanoacetylation of amines.
Industrial Production Methods: Industrial production of ethyl 2-cyano-1(2H)-quinolinecarboxylate often involves large-scale cyanoacetylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ethyl 2-cyano-2H-quinoline-1-carboxylate can undergo oxidation reactions, often resulting in the formation of quinoline derivatives with various functional groups.
Reduction: Reduction reactions can convert the cyano group into other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where the cyano or ester groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Aminoquinoline derivatives.
Substitution: Quinoline derivatives with different substituents replacing the cyano or ester groups.
Applications De Recherche Scientifique
Chemistry: ethyl 2-cyano-2H-quinoline-1-carboxylate is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of biologically active molecules and complex organic structures .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It is investigated for its role in the development of new drugs targeting specific biological pathways and diseases .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other industrially relevant compounds .
Mécanisme D'action
The mechanism of action of ethyl 2-cyano-1(2H)-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The cyano and ester groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions and pathways .
Comparaison Avec Des Composés Similaires
3-Amino-1-benzothiophene-2-carbonitriles: These compounds share a similar cyano group and are used in the synthesis of biologically active molecules.
Thiophene Derivatives: Thiophene-based compounds are known for their diverse applications in medicinal chemistry and material science.
Uniqueness: ethyl 2-cyano-2H-quinoline-1-carboxylate is unique due to its quinoline core structure, which imparts distinct chemical and biological properties. The presence of both cyano and ester groups enhances its versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
17954-23-3 |
|---|---|
Formule moléculaire |
C13H12N2O2 |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
ethyl 2-cyano-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)15-11(9-14)8-7-10-5-3-4-6-12(10)15/h3-8,11H,2H2,1H3 |
Clé InChI |
QFAHEDSFVHOFGW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(C=CC2=CC=CC=C21)C#N |
SMILES canonique |
CCOC(=O)N1C(C=CC2=CC=CC=C21)C#N |
Key on ui other cas no. |
17954-23-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















